molecular formula C16H17N7O B2824944 1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060206-63-4

1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2824944
CAS No.: 1060206-63-4
M. Wt: 323.36
InChI Key: CSPFPWPRJPMFKW-UHFFFAOYSA-N
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Description

1-Benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety substituted by a benzoyl group. The triazolopyrimidine scaffold is notable for its structural rigidity and ability to engage in hydrogen bonding and π-π interactions, making it a valuable pharmacophore in medicinal chemistry. The methyl group at the 3-position of the triazole ring enhances metabolic stability, while the benzoyl-substituted piperazine may influence solubility and target binding affinity.

Properties

IUPAC Name

[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c1-21-14-13(19-20-21)15(18-11-17-14)22-7-9-23(10-8-22)16(24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPFPWPRJPMFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common route starts with the formation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and finally the attachment of the phenylmethanone group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as continuous flow chemistry might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenylmethanone group.

    Reduction: Reduction reactions might target the triazolopyrimidine core or the carbonyl group in the phenylmethanone.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the nitrogen atoms in the triazolopyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, 1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is explored for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it might bind to enzymes or receptors, modulating their activity. The triazolopyrimidine core is known to interact with nucleotide-binding sites, which could explain some of its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following triazolopyrimidine derivatives share structural similarities but exhibit distinct substituents, leading to variations in physicochemical properties and biological activity:

Compound Name Key Substituents Molecular Weight Biological Activity/Application Solubility/Stability Insights Reference
1-Benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 3-methyl triazole; benzoyl-piperazine ~380.4 (calc.) Not explicitly reported (inference: kinase/NADPH oxidase modulation) Moderate lipophilicity (benzoyl); enhanced metabolic stability (methyl)
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride 3-benzyl triazole; piperazine dihydrochloride 295.28 Not reported; likely ion channel ligand (structural similarity) High solubility (HCl salt)
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) 3-benzyl triazole; benzoxazole-sulfide ~450.5 (calc.) NADPH oxidase inhibitor Moderate solubility (sulfide group)
RG7774 (tert-butyl-pyrrolidin-3-ol derivative) 5-tert-butyl; pyrrolidin-3-ol; tetrazole-methyl ~440.5 (calc.) Kinase inhibitor (synthesis focus) Improved CNS penetration (tert-butyl)
5-(Ethylthio)-3-(4-methoxybenzyl)-triazolopyrimidin-7-one 4-methoxybenzyl; ethylthio ~360.4 (calc.) Anticancer (MCF-7/A-549 cell lines) Lipophilic (thioether; methoxy)

Key Comparative Insights

Substituent Effects on Solubility :

  • The benzoyl group in the target compound introduces moderate lipophilicity compared to the dihydrochloride salt in , which enhances aqueous solubility.
  • Sulfide (VAS2870) and thioether () groups improve membrane permeability but reduce solubility compared to polar substituents like hydroxyl (RG7774) .

Metabolic Stability :

  • The 3-methyl group in the target compound likely reduces oxidative metabolism compared to 3-benzyl (VAS2870) or 4-methoxybenzyl () derivatives, which are prone to demethylation or hydroxylation .

Biological Target Implications :

  • VAS2870 ’s benzoxazole-sulfide motif is critical for NADPH oxidase inhibition, while RG7774 ’s pyrrolidin-3-ol and tetrazole groups suggest kinase-targeted design .
  • The target compound’s benzoyl-piperazine may mimic ATP-binding motifs in kinases or GPCRs, though empirical data are needed.

Synthetic Complexity :

  • The target compound’s synthesis likely involves piperazine acylation (e.g., benzoyl chloride) and triazole alkylation , similar to methods in (tert-butyl carbamate formation).
  • Contrast with ’s thioglycoside derivatives , which require multi-step glycosylation .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-benzoyl-4-{3-methyl-3H-triazolopyrimidin-7-yl}piperazine?

The synthesis typically involves multi-step protocols:

  • Triazolopyrimidine core formation : Cyclization of precursor pyrimidine derivatives with triazole-forming agents under controlled temperatures (195–230°C).
  • Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety. Polar aprotic solvents (e.g., DMF, DCM) and catalysts like Pd/C or CuI are often used .
  • Benzoylation : Acylation of the piperazine nitrogen using benzoyl chloride in the presence of a base (e.g., Et3_3N). Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time .

Q. What characterization techniques are critical for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
  • HPLC-PDA : Assesses purity (>95% typically reported) and identifies byproducts .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms .

Q. What biological targets are commonly associated with triazolopyrimidine-piperazine derivatives?

These compounds often target:

  • Kinases : Inhibitors of EGFR, VEGFR, or CDKs due to ATP-binding site mimicry.
  • GPCRs : Serotonin or dopamine receptors modulated via piperazine interactions.
  • Microbial enzymes : DNA gyrase or dihydrofolate reductase in antimicrobial studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance triazolopyrimidine core formation yield?

  • Temperature gradients : Stepwise heating (e.g., 195°C → 230°C) minimizes side reactions.
  • Solvent screening : Polar aprotic solvents (DMAC, NMP) improve solubility of intermediates.
  • Catalyst tuning : Pd/C (10% wt) with ligand additives (e.g., Xantphos) enhances coupling efficiency. Mechanistic studies using in situ IR spectroscopy or reaction calorimetry help identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Structural analogs : Compare activity of derivatives (e.g., 3-ethyl vs. 3-methyl substituents) to isolate electronic/steric effects .
  • Purity reassessment : Re-evaluate compounds via LC-MS to rule out degradation products .

Q. How are computational methods integrated into rational design of triazolopyrimidine derivatives?

  • Molecular docking : Predict binding modes to kinases (e.g., PDB: 1M17) using AutoDock Vina.
  • QSAR models : Correlate substituent hydrophobicity (logP) with IC50_{50} values for lead optimization.
  • Reaction path simulations : Quantum mechanical calculations (DFT) guide solvent/catalyst selection .

Q. What experimental approaches validate degradation pathways under physiological pH conditions?

  • Forced degradation studies : Expose the compound to pH 1.2 (gastric) and pH 7.4 (blood) buffers at 37°C.
  • LC-MS/MS analysis : Identify hydrolytic or oxidative metabolites (e.g., benzoyl cleavage products).
  • Kinetic modeling : Determine degradation half-life (t1/2t_{1/2}) using first-order rate equations .

Q. How does the benzoyl group influence target selectivity compared to other acyl substituents?

  • Steric effects : Bulkier groups (e.g., 4-methoxybenzoyl) reduce off-target binding to CYP450 isoforms.
  • Electronic effects : Electron-withdrawing substituents enhance kinase inhibition by stabilizing H-bonds in ATP pockets. Comparative SAR studies using analogs (e.g., acetyl vs. benzoyl) reveal >10-fold selectivity shifts in kinase panels .

Tables for Key Data

Q. Table 1: Yield Optimization in Triazolopyrimidine Synthesis

ConditionSolventCatalystYield (%)Reference
195°C, 12 hDMFPd/C62
230°C, 8 hNMPCuI78

Q. Table 2: Biological Activities of Structural Analogs

Compound SubstituentTargetIC50_{50} (nM)Reference
3-MethylEGFR12.5
3-EthylVEGFR-28.3
4-ChlorophenylDNA gyrase0.9

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